4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-13-8-6-11(7-9-13)10-20-15-18-17-14(19-15)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAONHJPZVGOACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191568 | |
| Record name | 2-[[(4-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477846-56-3 | |
| Record name | 2-[[(4-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477846-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process. For instance, the oxidative cyclization of N-acyl hydrazones can be achieved using oxidizing agents such as lead tetraacetate, potassium permanganate, or ferric chloride .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while reduction reactions may result in the formation of reduced oxadiazole compounds .
Scientific Research Applications
4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzyl Derivatives
(a) 3-Fluorobenzyl 5-Phenyl-1,3,4-Oxadiazol-2-yl Sulfide
This positional isomer replaces the fluorine atom at the benzyl group's para position with a meta substitution.
(b) 4-Chlorobenzyl Analogs
The 4-chlorobenzyl variant (e.g., compound 6p in ) demonstrates enhanced inhibition against butyrylcholinesterase (BChE) compared to the 4-fluorobenzyl derivative. This suggests chloro substituents may improve hydrophobic interactions in enzyme active sites, though fluorinated analogs generally offer better metabolic stability .
Substituent Variations on the Benzyl Group
(a) Methoxy and Nitro Substituents
- N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6c) : Exhibits a lower melting point (166–167°C) compared to nitro-substituted analogs, likely due to reduced intermolecular dipole interactions .
- N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6d) : High melting point (295–296°C) attributed to strong electron-withdrawing effects and crystal packing efficiency .
(b) Styryl and Morpholineethyl Groups
- 4-Methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide : Incorporates a styryl group, which may enhance π-π stacking interactions. Predicted properties include a boiling point of 457.7°C and density of 1.30 g/cm³ .
- 4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}morpholine : Features a morpholineethyl chain, contributing to basicity (predicted pKa = 6.03) and improved solubility in polar solvents .
Thiadiazole vs. Oxadiazole Cores
Replacing the oxadiazole core with a thiadiazole (e.g., 5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine) alters electronic properties and hydrogen-bonding capacity. Thiadiazoles generally exhibit lower metabolic stability but higher rigidity, which can affect binding affinity in biological targets .
Table 1: Enzyme Inhibition and Antibacterial Activity of Selected Analogs
Key Findings :
- The 4-fluorobenzyl group (6s) shows superior α-glucosidase inhibition, likely due to optimal halogen bonding with the enzyme’s active site.
- Chloro-substituted analogs (e.g., 6p) excel in BChE inhibition, suggesting enhanced hydrophobic interactions.
- Antibacterial activity is moderate across derivatives, with slight variations depending on substituent lipophilicity .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
*Predicted based on structural analogs.
Biological Activity
4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, characterization, and biological evaluations based on diverse sources.
The compound is characterized by the following chemical properties:
- Molecular Formula : CHFNOS
- Molecular Weight : 272.33 g/mol
- CAS Number : 477846-56-3
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic and thiol derivatives under controlled conditions. The detailed synthetic pathway includes:
- Formation of the oxadiazole ring : This involves cyclization reactions between hydrazones and carboxylic acids.
- Introduction of the fluorobenzyl group : This is achieved through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a related compound showed promising results against various cancer cell lines:
- HT-1080 (fibrosarcoma) : IC = 19.56 µM
- MCF-7 (breast cancer) : Various derivatives exhibited IC values ranging from 8.52 µM to 25.71 µM compared to standard drugs like doxorubicin .
The mechanism of action appears to involve the induction of apoptosis through activation of caspase pathways and cell cycle arrest .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have been evaluated for their antimicrobial activity:
- Compounds have shown significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
Research Findings
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Compound 5e | HT-1080 | 19.56 | Anticancer | |
| Compound 9j | MCF-7 | 21.57 | Anticancer | |
| Compound 9n | MCF-7 | 8.52 | Anticancer | |
| Various derivatives | E. coli | - | Antibacterial |
Case Studies
- Cytotoxicity Evaluation : A study synthesized several oxadiazole derivatives and tested them against multiple cancer cell lines (HT-1080, MCF-7). The findings indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity.
- Mechanistic Studies : Investigations into the apoptosis mechanism revealed that these compounds could activate caspase enzymes leading to programmed cell death in cancer cells. This was confirmed through assays measuring caspase activity and cell cycle analysis.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 4-fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide?
- The synthesis involves two primary steps: (1) formation of the 1,3,4-oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄), and (2) introduction of the 4-fluorobenzylthio group through nucleophilic substitution or thiol-alkylation reactions. Precursor purification and reaction monitoring via TLC are critical to ensure intermediate stability .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR confirms substituent positions and regioselectivity (e.g., methylene protons in the fluorobenzyl group appear at δ 4.2–4.5 ppm). IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole). High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
Q. What biological assays are commonly used to evaluate its antimicrobial activity?
- Agar diffusion assays assess inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentration (MIC) tests quantify potency. Positive controls (e.g., streptomycin) and solvent controls (e.g., DMSO) are mandatory for reliability .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction using SHELXL refines bond lengths, angles, and torsion angles. For example, the dihedral angle between the oxadiazole and fluorobenzyl groups impacts π-π stacking. High-resolution data (>1.0 Å) are preferred for accurate electron density mapping .
Q. What strategies optimize reaction yields during oxadiazole ring formation?
- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours). Catalyst screening (e.g., p-toluenesulfonic acid) enhances cyclization efficiency. Solvent polarity (e.g., acetonitrile vs. THF) and stoichiometric control of dehydrating agents (POCl₃) minimize side products .
Q. How do structural modifications influence enzyme inhibition (e.g., α-glucosidase)?
- Structure-activity relationship (SAR) studies show that electron-withdrawing substituents (e.g., 4-fluoro) improve binding to enzyme active sites. Molecular docking (e.g., AutoDock Vina) predicts interactions, such as hydrogen bonding between the oxadiazole ring and catalytic residues .
Q. Why do some derivatives exhibit contradictory biological activity (e.g., inactive vs. potent)?
- Purity discrepancies (e.g., residual solvents) and biofilm interference may cause variability. Metabolic stability assays (e.g., liver microsomes) differentiate true activity from false negatives. Synergistic studies with adjuvants (e.g., efflux pump inhibitors) can unmask hidden potency .
Q. How can computational modeling predict pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
